m-Cresol

Description

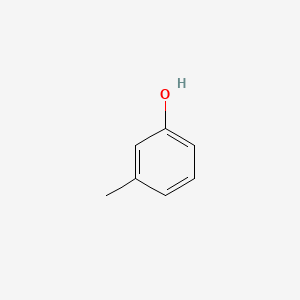

Structure

3D Structure

Properties

IUPAC Name |

3-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O/c1-6-3-2-4-7(8)5-6/h2-5,8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLSSMJSEOOYNOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O, Array | |

| Record name | M-CRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8468 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0646 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27289-33-4, 3019-89-4 (hydrochloride salt) | |

| Record name | Phenol, 3-methyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27289-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metacresol [USP:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6024200 | |

| Record name | m-Cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

M-cresol is a colorless liquid with a sweet tarry odor. Sinks and mixes slowly with water. (USCG, 1999), Liquid, Colorless or yellowish liquid with a phenolic odor; mp = 11-12 deg C; [Merck Index] Hygroscopic; [CAMEO], COLOURLESS-TO-YELLOW LIQUID WITH CHARACTERISTIC ODOUR., Colourless to yellow-brown liquid, dry, tarry, medicinal-leathery, phenolic odour, Colorless to yellowish liquid with a sweet, tarry odor. [Note: A solid below 54 °F.] | |

| Record name | M-CRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8468 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenol, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | m-Cresol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15395 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | m-Cresol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002048 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | m-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0646 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | m-Cresol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/572/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | m-Cresol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0155.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

397 °F at 760 mmHg (NTP, 1992), 202.2 °C, 202.00 to 203.00 °C. @ 760.00 mm Hg, 202 °C, 397 °F | |

| Record name | M-CRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8468 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | M-Cresol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01776 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | m-CRESOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1815 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-Cresol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002048 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | m-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0646 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | m-Cresol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0155.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

187 °F (NTP, 1992), 187 °F (86 °C) (Closed cup), 86 °C (187 °F) - closed cup, 86 °C, 187 °F | |

| Record name | M-CRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8468 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-CRESOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1815 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0646 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | m-Cresol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0155.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

10 to 50 mg/mL at 68 °F (NTP, 1992), In water, 2.22X10+4 mg/L at 25 °C, Soluble in solutions of fixed alkali hydroxides; miscible with alcohol, chloroform, ether, Miscible with acetone, benzene, carbon tetrachloride, Soluble in vegetable oils, glycerin and dilute alkai, 22.7 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 2.4 (moderate), slightly soluble in water; soluble in oils, miscible (in ethanol), 2% | |

| Record name | M-CRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8468 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | M-Cresol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01776 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | m-CRESOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1815 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-Cresol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002048 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | m-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0646 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | m-Cresol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/572/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | m-Cresol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0155.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.0336 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.034 at 20 °C/4 °C, Relative density (water = 1): 1.03, 1.028-1.033, 1.03 | |

| Record name | M-CRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8468 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-CRESOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1815 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0646 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | m-Cresol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/572/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | m-Cresol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0155.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.72 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.72 (Air = 1), Relative vapor density (air = 1): 3.7 | |

| Record name | M-CRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8468 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-CRESOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1815 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0646 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.04 mmHg at 68 °F ; 1 mmHg at 126 °F (NTP, 1992), 0.11 [mmHg], 0.11 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 13, (77 °F): 0.14 mmHg | |

| Record name | M-CRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8468 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-Cresol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15395 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | m-CRESOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1815 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0646 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | m-Cresol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0155.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless, yellowish liquid, Colorless to yellow liquid [Note: A solid below 54 degrees F]., Colorless, yellowish or pinkish liquid | |

CAS No. |

108-39-4 | |

| Record name | M-CRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8468 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-Cresol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-39-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Metacresol [USP:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108394 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | M-Cresol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01776 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | m-cresol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8768 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 3-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | m-Cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.253 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METACRESOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GGO4Y809LO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | m-CRESOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1815 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-Cresol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002048 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | m-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0646 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | m-Cresol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/GO5D75C8.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

52.7 °F (NTP, 1992), 12.2 °C, 11.8 °C, 11-12 °C, 54 °F | |

| Record name | M-CRESOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8468 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | M-Cresol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01776 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | m-CRESOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1815 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | m-Cresol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002048 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | m-CRESOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0646 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | m-Cresol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0155.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

Technical Monograph: m-Cresol (3-Methylphenol)

Structure, Properties, and Critical Applications in Biopharmaceutical Formulation

Executive Summary

m-Cresol (3-methylphenol) is a pivotal organic compound in the phenolic family, serving as a cornerstone in both industrial synthesis and pharmaceutical formulation. While widely utilized as a precursor for pesticides and antioxidants, its most sophisticated application lies in the stabilization of insulin formulations. This guide provides a rigorous technical analysis of m-cresol, moving beyond basic data to explore its structural influence on protein conformation, industrial production pathways, and validated analytical protocols.

Molecular Architecture & Physicochemical Profile[1]

m-Cresol is a structural isomer of cresol where the methyl group is substituted at position 3 (meta) relative to the hydroxyl group on the benzene ring. Unlike its ortho- and para- counterparts, m-cresol exhibits unique electronic properties due to the inductive effect of the methyl group at the meta position, which influences its acidity and reactivity.

1.1 Fundamental Constants

The following data represents validated physicochemical constants essential for process engineering and formulation stability.

| Property | Value | Context/Relevance |

| CAS Number | 108-39-4 | Unique Identifier |

| Molecular Formula | C₇H₈O | MW: 108.14 g/mol |

| Appearance | Colorless/Pale Yellow Liquid | Viscous; darkens upon oxidation |

| Melting Point | 11–12 °C | Liquid at room temp (unlike p-cresol) |

| Boiling Point | 202 °C | High boiling point solvent utility |

| Density | 1.034 g/mL (25 °C) | Slightly denser than water |

| Acidity (pKa) | 10.09 | Weaker acid than o-cresol; similar to phenol |

| Water Solubility | ~23.5 g/L (20 °C) | Moderately soluble; requires co-solvents for high conc.[1][2][3] |

| UV Max (λmax) | 272–274 nm | Critical for HPLC detection |

1.2 Structural Isomerism Visualization

The position of the methyl group dictates the steric environment and electronic density of the hydroxyl moiety.

Figure 1: Structural differentiation of cresol isomers. Note the distinct melting point of m-cresol, which keeps it liquid at room temperature, facilitating handling in liquid formulations.

Pharmaceutical Application: Insulin Hexamer Stabilization

For drug development professionals, the interaction between m-cresol and insulin is the most critical aspect of this molecule. m-Cresol is not merely a preservative; it is a conformational switch .

2.1 The T6 → R6 Transition Mechanism

Native insulin monomers tend to aggregate. In the presence of Zinc ions (Zn²⁺), insulin forms hexamers. However, the "T6" hexamer (Tense state) is less stable.

-

Ligand Binding: m-Cresol binds to specific hydrophobic pockets formed at the dimer-dimer interfaces of the insulin hexamer.[4]

-

Conformational Change: This binding drives an allosteric transition from the T6 state to the R6 state (Relaxed state).

-

Structural Impact: The N-terminus of the B-chain (residues B1–B8) undergoes a helix transition (extended → α-helix).

-

Result: The R6 hexamer is significantly more compact and resistant to chemical degradation and physical fibrillation, extending the shelf-life of insulin products (e.g., Humalog, Lantus).

Figure 2: The mechanistic pathway of insulin stabilization. m-Cresol acts as an allosteric effector, locking the insulin hexamer into the stable R6 conformation.

Industrial Synthesis & Production

Sourcing high-purity m-cresol is challenging because thermodynamic equilibrium favors p-cresol. Two primary industrial routes exist.[5][6]

3.1 The Cymene-Cresol Process (Modern)

This method is analogous to the cumene process for phenol and is preferred for high-purity applications.

-

Alkylation: Toluene is alkylated with propylene to form cymene (isopropyltoluene).

-

Oxidation: Cymene is oxidized to cymene hydroperoxide.[7]

-

Cleavage: Acid-catalyzed cleavage yields cresol and acetone.[7]

3.2 Chlorotoluene Hydrolysis (Bayer Process)

-

Chlorination: Toluene is chlorinated to form chlorotoluenes.[7]

-

Hydrolysis: High-pressure alkaline hydrolysis (360–390°C, 300 bar) converts chlorotoluenes to cresols.

-

Note: This process requires rigorous downstream separation to isolate the meta-isomer from the para-isomer.

-

Analytical Characterization: HPLC Protocol

Quantification of m-cresol in pharmaceutical formulations requires a validated HPLC method capable of resolving it from insulin and other excipients (like phenol).

4.1 Validated RP-HPLC Methodology

The following protocol is derived from standard pharmaceutical quality control procedures.

| Parameter | Specification | Rationale |

| Column | C18 (Octadecyl) or Phenyl-Hexyl | Phenyl columns offer superior selectivity for aromatic isomers via π-π interactions.[11] |

| Dimensions | 250 x 4.6 mm, 5 µm packing | Standard analytical scale. |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | Acidic pH suppresses ionization of the phenol group (pKa ~10), keeping it hydrophobic. |

| Mobile Phase B | Acetonitrile (ACN) | Strong organic modifier.[1] |

| Elution Mode | Isocratic (Example: 30:70 ACN:Buffer) | Sufficient for m-cresol/phenol separation; Gradient required if insulin is also being quantified. |

| Flow Rate | 1.0 mL/min | Standard backpressure management. |

| Detection | UV @ 274 nm | Absorption maximum for m-cresol; minimizes interference from non-aromatics. |

| Injection Vol | 10–20 µL | Dependent on concentration. |

Self-Validating Check:

-

System Suitability: The resolution (Rs) between phenol and m-cresol peaks must be > 2.0.

-

Tailing Factor:[8] Should be < 1.5. If tailing occurs, increase buffer ionic strength or check column age.

Toxicology & Safety Profile

m-Cresol is toxic and corrosive.[1] Understanding its metabolic fate is crucial for safety assessments in drug delivery.

5.1 Metabolism (Cytochrome P450)

The liver metabolizes m-cresol primarily via conjugation, but oxidative pathways exist.

-

Conjugation (Major): Rapid glucuronidation and sulfation for renal excretion.

-

Oxidation (Minor - Bioactivation): CYP450 enzymes can oxidize the methyl group to an alcohol/aldehyde or oxidize the ring to form hydroquinones (reactive intermediates).

Figure 3: Metabolic fate of m-cresol. While conjugation renders it harmless for excretion, oxidative pathways can generate reactive species, necessitating strict concentration limits in formulations.

5.2 Safety Thresholds

-

LD50 (Oral, Rat): 242 mg/kg.

-

Therapeutic Limit: In insulin, typical concentrations are 1.5–3.0 mg/mL. At these levels, it is well below systemic toxicity thresholds but sufficient for antimicrobial and stabilizing effects.

References

-

ResearchGate. (2000). R6 hexameric insulin complexed with m-cresol or resorcinol. Retrieved from [Link]

-

PubMed. (1998).[12][13] Interactions of phenol and m-cresol in the insulin hexamer. Retrieved from [Link]

-

Chemcess. (2025). Industrial Production of Cresols: Cymene Hydroperoxide Cleavage. Retrieved from [Link]

-

SIELC Technologies. (n.d.). Separation of m-Cresol on Newcrom R1 HPLC column. Retrieved from [Link]

-

EPA. (1986). Method TO-8: Determination of Phenol and Methylphenols in Ambient Air Using HPLC. Retrieved from [Link]

Sources

- 1. scent.vn [scent.vn]

- 2. m-Cresol CAS#: 108-39-4 [m.chemicalbook.com]

- 3. Cresol - Wikipedia [en.wikipedia.org]

- 4. centerforbiomolecularmodeling.org [centerforbiomolecularmodeling.org]

- 5. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Cresols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. grokipedia.com [grokipedia.com]

- 7. chemcess.com [chemcess.com]

- 8. CN103910609A - Method for synthesizing cresol - Google Patents [patents.google.com]

- 9. Separation of m-Cresol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 10. Bioactivation of 4-methylphenol (p-cresol) via cytochrome P450-mediated aromatic oxidation in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Interactions of phenol and m-cresol in the insulin hexamer, and their effect on the association properties of B28 pro --> Asp insulin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ubiquity of a Simple Phenol: A Technical Guide to the Natural Sources and Occurrence of m-Cresol

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Subtle Significance of m-Cresol

Meta-cresol (3-methylphenol), a seemingly simple aromatic organic compound, holds a significant, albeit often understated, position in the landscape of natural products and environmental chemistry. While its isomers, ortho- and para-cresol, often share the spotlight, m-cresol possesses a unique profile of natural occurrences and biosynthetic origins that warrants specific investigation. This technical guide provides an in-depth exploration of the natural sources and occurrence of m-cresol, moving beyond a cursory overview to deliver field-proven insights and methodologies relevant to researchers in drug development, natural product chemistry, and environmental science. As a Senior Application Scientist, my objective is to not only present what is known but to explain the causality behind these natural phenomena and the analytical choices we make to study them.

Section 1: Geochemical and Pyrolytic Origins

The most significant reservoirs of natural cresols, including m-cresol, are not biological in the strictest sense but are the result of geological processes and the thermal decomposition of organic matter. Understanding these sources is critical, as they represent the primary feedstock for the commercial extraction of "natural" m-cresol.

Coal Tar and Crude Oil: The Industrial Bedrock

Historically and industrially, the primary source of m-cresol is coal tar, a viscous liquid byproduct of the destructive distillation of coal to produce coke.[1][2] This complex mixture contains a small percentage by weight of phenol and its isomers.[1]

-

Causality of Formation: The immense pressure and heat over geological time transform plant biomass into coal. The subsequent high-temperature coking process breaks down the complex lignin and cellulose polymers into a myriad of smaller aromatic compounds, including cresols. The specific isomer distribution is dependent on the coal source and carbonization conditions.

-

Extraction Insights: The separation of m-cresol from its isomers, particularly p-cresol with its very close boiling point, is a significant industrial challenge.[2] This underscores the importance of advanced analytical techniques for quality control in any research utilizing commercially sourced "natural" m-cresol.

Similarly, crude oil contains a fraction of phenolic compounds, including cresols, which are separated during the refining process.[3]

Wood Smoke and Pyrolysis Products: A Universal Signature

The scent of burning wood is, in part, the aroma of phenolic compounds, including m-cresol. This is a result of the pyrolysis of lignin, a primary structural polymer in wood.

-

Mechanism of Formation: The thermal degradation of lignin generates a variety of phenolic derivatives. Secondary reactions can then convert the methoxy groups of primary products like guaiacol and syringol into the methyl groups characteristic of cresols.[4]

-

Quantitative Significance: The concentration of m-cresol in wood smoke can be substantial. For instance, analysis of condensed hardwood smoke has shown m-cresol concentrations of approximately 466 µg/g.[4] Similarly, a traditional birch bark extract (maskwio'mi), produced through a torrefaction process, was found to contain m-cresol in the range of 50-1500 ppm.[5]

Table 1: Quantitative Occurrence of m-Cresol in Pyrolytic Sources

| Source | Concentration | Reference(s) |

| Condensed Hardwood Smoke | 466 µg/g | [4] |

| Birch Bark Extract (Maskwio'mi) | ~87 ppm (ng/mg) | [5] |

Section 2: The Biosynthesis of m-Cresol in the Microbial World

While geochemical sources are significant in terms of volume, the de novo biosynthesis of m-cresol is well-documented in the microbial kingdom, particularly within fungi. This biological pathway offers a renewable alternative to fossil fuel-derived sources and provides a fascinating insight into microbial secondary metabolism.[6]

The Fungal Polyketide Pathway: A Route to Aromatic Diversity

Many species of Penicillium and Aspergillus are capable of synthesizing m-cresol.[6] It is a key intermediate in the biosynthesis of the mycotoxin patulin.[7] The pathway proceeds via a polyketide synthase (PKS) mechanism.

-

Core Enzymatic Steps:

-

6-Methylsalicylic Acid Synthase (MSAS): This iterative Type I PKS catalyzes the condensation of one acetyl-CoA starter unit with three malonyl-CoA extender units to form 6-methylsalicylic acid (6-MSA).[6]

-

6-Methylsalicylic Acid Decarboxylase (MSAD): This enzyme then catalyzes the decarboxylation of 6-MSA to yield m-cresol.[6]

-

-

Self-Validating Logic: The presence of the genes encoding MSAS and MSAD in a fungal genome is a strong indicator of its potential to produce m-cresol. Heterologous expression of these genes in a host organism like Saccharomyces cerevisiae has been successfully used to produce m-cresol, validating the function of this two-step pathway.[6]

Figure 1: Fungal biosynthetic pathway of m-cresol from acetyl-CoA and malonyl-CoA.

Section 3: Occurrence in the Plant and Animal Kingdoms

While less concentrated than in geochemical sources, m-cresol is found as a volatile organic compound (VOC) in a variety of plants and as a specific signaling molecule in animals.

Plant Volatiles and Essential Oils

m-Cresol has been identified as a constituent in a number of plants, including mulberry, coffee, tea, and asparagus.[1] It is also found in some essential oils, though typically as a minor component. For instance, while cresols are generally noted as constituents of some essential oils, specific quantitative data for m-cresol in common oils like jasmine, cassia, or peppermint is sparse, suggesting it is not a major contributor to their characteristic aromas.[8][9]

-

Plausible Biosynthetic Origin: The biosynthesis of simple phenols in plants primarily proceeds through the shikimate pathway.[10] This pathway produces the aromatic amino acids phenylalanine and tyrosine, which serve as precursors to a vast array of phenolic compounds. While the direct enzymatic steps from a shikimate pathway intermediate to m-cresol in plants are not as clearly defined as the fungal PKS pathway, it is the logical origin. It is likely formed as a minor product of broader metabolic grids involved in the synthesis and degradation of more complex phenolics.

Animal Kingdom: Pheromones and Metabolites

m-Cresol also appears in the animal kingdom, often in specific and functional contexts.

-

Pheromonal Communication: It is a known component of the temporal gland secretions of male African elephants (Loxodonta africana) during musth.[1] It is also found in the defensive secretions of the ant Colobopsis saundersi.[1]

-

Metabolic Byproduct: Cresols are formed as metabolites of microbial activity in the gut and are excreted in the urine of mammals.[1] Furthermore, m-cresol is a recognized minor urinary metabolite of toluene exposure.[1]

Section 4: Environmental Occurrence and Fate

m-Cresol is released into the environment from both natural and anthropogenic sources. Its fate is governed by its physicochemical properties and its susceptibility to microbial degradation.

Presence in Environmental Matrices

Low levels of cresols are ubiquitous in ambient air, primarily from sources like automobile exhaust and wood combustion.[11] Due to its moderate water solubility, m-cresol can be found in surface water, groundwater, and even rainwater.[1] However, its concentration in un-contaminated environments is generally low due to rapid degradation processes.

Environmental Degradation Pathways

m-Cresol is readily biodegradable under both aerobic and anaerobic conditions, which prevents its widespread accumulation in the environment.

-

Aerobic Degradation: Aerobic bacteria, such as species of Pseudomonas, have well-characterized pathways for m-cresol degradation. A common pathway involves the oxidation of the methyl group to form 3-hydroxybenzoate, which is then hydroxylated to gentisate. The aromatic ring of gentisate is then cleaved by gentisate oxygenase.[12] An alternative aerobic pathway proceeds via a methyl-substituted catechol, which undergoes meta-ring cleavage.[12][13] The biodegradation has been shown to proceed via catechol through an ortho-cleavage pathway as well.[13]

-

Anaerobic Degradation: Under anoxic conditions, such as in sediments and some groundwater, m-cresol can be degraded by denitrifying, sulfate-reducing, and methanogenic consortia. One documented pathway for anaerobic degradation by the sulfate-reducing bacterium Desulfotomaculum sp. strain Groll involves the oxidation of the methyl group to 3-hydroxybenzyl alcohol, then to 3-hydroxybenzaldehyde, 3-hydroxybenzoic acid, and finally to benzoic acid, which enters central anaerobic metabolic pathways.[14]

Figure 2: Simplified aerobic and anaerobic degradation pathways for m-cresol.

Section 5: Methodologies for Extraction and Analysis

For researchers investigating m-cresol in natural matrices, robust analytical protocols are paramount. The choice of method depends on the matrix, the concentration of the analyte, and the required level of sensitivity and specificity.

Extraction from Natural Matrices

-

Principle: The core principle involves separating the semi-volatile, moderately polar m-cresol from a complex matrix (e.g., plant tissue, microbial broth, soil).

-

Liquid-Liquid Extraction (LLE): For aqueous samples like fermentation broths, LLE is a classic and effective method. The pH of the sample is adjusted to be acidic to ensure m-cresol is in its neutral form, enhancing its partitioning into an immiscible organic solvent like dichloromethane or diethyl ether.

-

Solid Phase Extraction (SPE): SPE offers a more controlled and often cleaner extraction than LLE. A C18 reversed-phase sorbent is commonly used. The sample is loaded, interfering compounds are washed away, and the m-cresol is then eluted with a suitable organic solvent.

-

Distillation/Pyrolysis: For sources like wood or coal tar, distillation or pyrolysis followed by condensation is the primary method of isolation, often followed by further purification steps.

Analytical Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are the gold-standard techniques for the quantification of m-cresol.

Protocol 1: Representative Workflow for GC-MS Analysis of m-Cresol in a Plant Extract

-

Sample Preparation: Homogenize 1-5 g of the plant material in a suitable solvent (e.g., methanol or dichloromethane). For complex matrices, a clean-up step using SPE may be necessary.

-

Internal Standard: Spike the extract with a known concentration of an internal standard (e.g., a deuterated cresol isomer or a different phenolic compound with similar properties) to correct for variations in extraction efficiency and instrument response.

-

GC-MS Conditions (Illustrative):

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used. A 30 m x 0.25 mm i.d. x 0.25 µm film thickness is a common choice.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Program: Start at a low temperature (e.g., 50°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 5-10°C/min) to a final temperature of around 250°C.

-

Injector: Splitless or split injection depending on the expected concentration.

-

MS Detector: Operate in Selected Ion Monitoring (SIM) mode for maximum sensitivity and specificity. Monitor the molecular ion (m/z 108) and characteristic fragment ions (e.g., m/z 107, 77, 79) for m-cresol.

-

-

Quantification: Generate a calibration curve using standards of pure m-cresol. The concentration in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Figure 3: General experimental workflow for GC-MS analysis of m-cresol.

Conclusion

m-Cresol, while structurally simple, is a product of complex geochemical, pyrolytic, and biosynthetic processes. Its primary natural reservoirs are fossil fuels and the products of biomass combustion, from which it is industrially extracted. However, its de novo biosynthesis by fungi presents a renewable avenue for its production. Its occurrence in plants, animals, and the wider environment is a testament to its role as both a metabolic byproduct and a specific signaling molecule. For the researcher, understanding these diverse origins is crucial for contextualizing experimental results, whether in the field of drug development, food chemistry, or environmental monitoring. The analytical methodologies outlined herein provide a framework for the robust and reliable quantification of this ubiquitous natural compound, ensuring the integrity and validity of future scientific inquiry.

References

-

Mehrer, M., et al. (2018). De novo production of aromatic m-cresol in Saccharomyces cerevisiae mediated by heterologous polyketide synthases combined with a 6-methylsalicylic acid decarboxylase. Metabolic Engineering, 45, 127-136. Available from: [Link]

-

Ramanand, K., & Suflita, J. M. (1991). Anaerobic Degradation of m-Cresol by a Sulfate-Reducing Bacterium. Applied and Environmental Microbiology, 57(6), 1689–1695. Available from: [Link]

-

Taylor & Francis Online. (n.d.). M-cresol – Knowledge and References. Available from: [Link]

-

PubChem. (n.d.). m-Cresol. National Center for Biotechnology Information. Available from: [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2008). Toxicological Profile for Cresols. U.S. Department of Health and Human Services. Available from: [Link]

-

Wikipedia. (n.d.). m-Cresol. Available from: [Link]

-

Kerbler, S. M., et al. (2025). Identification of the Key Aroma Compounds in Condensed Hardwood Smoke. Molecules, 30(x), xxxx. [Note: This is a placeholder for a future publication, the data is from a pre-print or similar source]. A similar study is available from: [Link]

-

Lyczywek, V., et al. (2024). Qualitative and quantitative analysis of cresols found in maskwio'mi (birch bark extract). Canadian Journal of Chemistry. Available from: [Link]

-

Eawag-BBD. (1998). m-Cresol Degradation Pathway. University of Minnesota. Available from: [Link]

-

Harwood, C. S., et al. (1999). Anaerobic metabolism of aromatic compounds in bacteria. Anaerobe, 5(3-4), 215-219. A related article is available from: [Link]

-

ResearchGate. (n.d.). A-C. Initial steps in anaerobic degradation of cresols. Available from: [Link]

-

Adhikari, D., et al. (2016). Biodegradation of m-cresol by aerobic granules in a sequencing batch reactor. International Biodeterioration & Biodegradation, 109, 130-137. Available from: [Link]

-

Hopper, D. J., & Taylor, D. G. (1975). Pathways for the degradation of m-cresol and p-cresol by Pseudomonas putida. Journal of bacteriology, 122(1), 1–6. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Cresols. Available from: [Link]

-

ResearchGate. (2018). (PDF) Jasmine ( Jasminum sambacL., Oleaceae) Oils. Available from: [Link]

-

PubMed. (2012). Biodegradation of m-cresol by aerobic granules in a sequencing batch reactor. Available from: [Link]

-

Cosmetics Info. (n.d.). m-Cresol. Available from: [Link]

-

Wang, W., et al. (2021). De novo biosynthesis and gram-level production of m-cresol in Aspergillus nidulans. Applied Microbiology and Biotechnology, 105(18), 6849–6859. Available from: [Link]

-

Wikipedia. (n.d.). Creosote. Available from: [Link]

-

MDPI. (2022). Compounds of Essential Oils from Different Parts of Cinnamomum cassia and the Perception Mechanism of Their Characteristic Flavors. Available from: [Link]

-

ScienceDirect. (2022). General Phenolic Biosynthesis Pathways. Available from: [Link]

-

Frontiers. (2013). Shikimate and Phenylalanine Biosynthesis in the Green Lineage. Available from: [Link]

- Books. (2023). Chapter 5: Shikimic Acid Pathway: Phenols.

-

YouTube. (2025). Biosynthesis and regulation of plant phenolic compounds. Available from: [Link] [Note: This is a placeholder URL.]

-

PubMed. (1999). Monoterpenes in essential oils. Biosynthesis and properties. Available from: [Link]

-

Academic Journals. (2014). Biosynthesis, regulation and properties of plant monoterpenoids. Available from: [Link]

-

Introduction Terpenes Phenolic compounds. (n.d.). Available from: [Link]

-

MDPI. (2020). HPLC-DAD Purification and Characterization of Meta-Cresol-Purple for Spectrophotometric Seawater pH Measurements. Available from: [Link]

-

SIELC Technologies. (n.d.). HPLC Separation of m-Cresol Purple and Related Impurities. Available from: [Link]

-

PubMed Central (PMC). (n.d.). Validation of a simple RP-HPLC method developed for the quantification of meta-cresol in parathyroid hormones formulation. Available from: [Link]

-

International Journal of Chemical Studies. (2017). Separation and determination of cresol isomers (Ortho, Meta, Para). Available from: [Link]

-

ResearchGate. (n.d.). GC chromatogram of a mixture of o-cresol, p-cresol, and m-cresol... Available from: [Link]

-

ResearchGate. (n.d.). GC/MS analysis of the essential oil from Cinnamomum cassia Presl. Available from: [Link]

-

Scribd. (n.d.). Jasmine Oil Chromatography | PDF. Available from: [Link]

-

Oxford Academic. (n.d.). The Shikimate Pathway: Biosynthesis of Phenolic Products from Shikimic Acid | Bioorganic Synthesis: An Introduction. Available from: [Link]

-

The Good Scents Company. (n.d.). cassia leaf oil, 8007-80-5. Available from: [Link]

Sources

- 1. M-Cresol | CH3C6H4OH | CID 342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Quantitative analysis of cresol and its metabolites in biological materials and distribution in rats after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 6. Validation of a simple RP-HPLC method developed for the quantification of meta-cresol in parathyroid hormones formulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. m-Cresol Degradation Pathway [eawag-bbd.ethz.ch]

- 8. researchgate.net [researchgate.net]

- 9. cosmeticsinfo.org [cosmeticsinfo.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Anaerobic Degradation of m-Cresol by a Sulfate-Reducing Bacterium - PMC [pmc.ncbi.nlm.nih.gov]

Industrial Synthesis of m-Cresol: A Technical Guide for Scientific Professionals

Abstract

Meta-cresol (m-cresol), or 3-methylphenol, is a vital organic intermediate in the production of a wide array of fine chemicals, including pharmaceuticals, agrochemicals, fragrances, and antioxidants.[1] Its industrial synthesis has evolved from traditional coal tar distillation to more sophisticated and selective synthetic routes. This in-depth technical guide provides a comprehensive overview of the core industrial processes for m-cresol production, intended for researchers, scientists, and professionals in drug development and chemical manufacturing. The guide delves into the underlying chemical principles, process parameters, and comparative analysis of the predominant synthesis routes: the cymene-cresol process, sulfonation of toluene followed by alkali fusion, and alkaline hydrolysis of chlorotoluene. Furthermore, it addresses the critical aspect of separating m-cresol from its isomers, a key challenge in achieving high-purity grades required for pharmaceutical applications.

Introduction: The Industrial Significance of m-Cresol

m-Cresol is a colorless, viscous liquid that serves as a crucial building block in organic synthesis.[2] Its applications are diverse, ranging from the synthesis of vitamin E, pyrethroid insecticides, and the fragrance ingredient menthol to its use as a preservative in pharmaceutical preparations.[1][3] The global demand for m-cresol has driven the development of several industrial-scale production methods, each with its own set of advantages and challenges in terms of yield, purity, cost, and environmental impact.[4] Historically, m-cresol was primarily obtained from the fractional distillation of coal tar, a byproduct of coke production.[5] However, the limited and variable supply from this source, coupled with the increasing demand for high-purity m-cresol, has led to the dominance of synthetic routes.[5]

This guide will provide a detailed examination of the major synthetic pathways, offering insights into the chemical transformations and process engineering considerations that are paramount to successful industrial production.

The Cymene-Cresol Process: A Co-Production Strategy

Analogous to the well-established cumene process for phenol production, the cymene-cresol process offers a route to m-cresol and p-cresol with acetone as a valuable co-product.[6][7] The process is a multi-step synthesis starting from toluene and propylene.[6]

Process Overview

The cymene-cresol process can be dissected into three primary stages:

-

Alkylation of Toluene: Toluene is alkylated with propylene to form a mixture of cymene (isopropyltoluene) isomers.[6]

-

Oxidation of Cymene: The cymene mixture is oxidized with air to produce cymene hydroperoxides.

-

Acid-Catalyzed Cleavage: The cymene hydroperoxides are cleaved in the presence of an acid catalyst to yield a mixture of cresol isomers and acetone.

Figure 1: Overall workflow of the Cymene-Cresol Process.

Key Process Stages and Mechanistic Insights

The initial step involves the Friedel-Crafts alkylation of toluene with propylene. The choice of catalyst is critical in determining the isomeric distribution of the resulting cymene. While traditional catalysts like aluminum chloride can be used, modern processes often employ shape-selective zeolites, such as modified ZSM-5 or Y-type zeolites, to influence the isomer ratio.[8] The reaction is typically carried out in the liquid or gas phase. For m-cresol production, the goal is to maximize the formation of m-cymene. While p-cymene is often the thermodynamically favored product, catalyst selection and process conditions can be tuned to increase the yield of the meta isomer.[8] At lower activation temperatures (<400 °C) with Y-type zeolites, the para isomer is preferred, but increasing the activation temperature leads to a marked increase in the proportion of the m-isomer.[8]

Typical Alkylation Conditions:

-

Catalyst: Modified Y-type zeolite or ZSM-5[8]

-

Toluene to Propylene Molar Ratio: High ratios (e.g., 7:1) are used to suppress the formation of di-isopropyltoluene.[8][9]

The cymene isomer mixture is then oxidized with air to form the corresponding hydroperoxides. This is a free-radical chain reaction, often initiated by a radical initiator and carried out in an alkaline environment to neutralize any acidic byproducts that could catalyze premature hydroperoxide decomposition.[10] The reaction is typically conducted in a series of reactors to control the temperature and conversion, as high conversions can lead to the formation of byproducts and reduce selectivity.[7][10]

Typical Oxidation Conditions:

-

Temperature: 90-120 °C[11]

-

Pressure: 0.1-0.5 MPa[2]

-

pH: Maintained between 8.5 and 10.5 with an aqueous alkali solution (e.g., sodium carbonate or sodium hydroxide).[10]

-

Conversion: Limited to 15-30% to maintain high selectivity to the hydroperoxide.[7]

A significant challenge in this stage is the co-oxidation of the methyl group, which leads to the formation of primary hydroperoxides.[12] These primary hydroperoxides decompose during the subsequent acid cleavage step to form formaldehyde, which can then react with the desired cresol product to form undesirable resins, thereby reducing the overall yield and complicating purification.[12]